The Core Mechanism of VH032-C7-COOH: A Technical Guide for Researchers
The Core Mechanism of VH032-C7-COOH: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of VH032-C7-COOH in Targeted Protein Degradation.
Introduction
VH032-C7-COOH is a pivotal research molecule in the rapidly advancing field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a seven-carbon aliphatic linker terminating in a carboxylic acid. This functional handle allows for the covalent attachment of a ligand for a protein of interest (POI), thereby generating a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a detailed exploration of the mechanism of action of VH032-C7-COOH, quantitative data on its interactions, comprehensive experimental protocols, and visual representations of the key processes involved.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of VH032-C7-COOH is to act as the VHL-recruiting moiety within a PROTAC. The core mechanism of a VH032-C7-COOH-based PROTAC can be dissected into a series of sequential steps that culminate in the degradation of a target protein.
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Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the VHL E3 ligase complex (specifically, the CRL2VHL complex, which consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1). This brings the target protein into close proximity with the E3 ligase, forming a key intermediate known as the ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.
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Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.
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Proteasomal Degradation : The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
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Recycling of the PROTAC : Following the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase molecule, enabling a catalytic mode of action.
The parent molecule, VH032, is an inhibitor of the VHL/HIF-1α interaction.[1] The (2S,4R)-4-hydroxyproline core of VH032 mimics the hydroxylated proline residue of HIF-1α, which is the natural substrate of VHL. This structural mimicry allows for high-affinity and specific binding to the substrate recognition pocket of VHL.
Quantitative Data
The binding affinity of the VHL ligand and the stability of the ternary complex are crucial for the efficacy of a PROTAC. While the precise binding affinity of VH032-C7-COOH for VHL is not extensively reported, the affinity of its parent compound, VH032, provides a strong reference point. The formation of the ternary complex can exhibit cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.
| Parameter | Molecule/Complex | Value | Method | Reference |
| Binding Affinity (Kd) | VH032 to VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Affinity (Kd) | BODIPY FL VH032 to GST-VCB | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2][3] |
| Ternary Complex | Brd4BD2:MZ1:VHL | Cooperative formation | Isothermal Titration Calorimetry (ITC) | [4] |
Note: MZ1 is a PROTAC that incorporates the VH032 ligand.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of a VH032-C7-COOH-based PROTAC
Caption: Signaling pathway of a VH032-C7-COOH-based PROTAC.
Experimental Workflow for Evaluating a VH032-C7-COOH-based PROTAC
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to VHL (binary interaction) and the formation and dissociation of the ternary complex.
Methodology:
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Immobilization:
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Recombinantly express and purify the VHL/ElonginB/ElonginC (VCB) complex. Site-specific biotinylation of the complex (e.g., via an AviTag) is recommended for uniform orientation on the sensor chip.[5]
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Immobilize streptavidin on a CM5 sensor chip via amine coupling.
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Capture the biotinylated VCB complex on the streptavidin-coated surface.
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Binary Interaction Analysis (PROTAC and VHL):
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Prepare a series of concentrations of the PROTAC in a suitable running buffer (e.g., HBS-EP+).
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Inject the PROTAC solutions over the VCB-immobilized surface and a reference flow cell.
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Monitor the association and dissociation phases.
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Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.
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Ternary Complex Analysis:
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Prepare a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the purified target protein.[5][6]
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Inject the PROTAC/target protein solutions over the VCB-immobilized surface.
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Monitor the association and dissociation of the ternary complex.
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Fit the data to a suitable binding model to determine the kinetics of ternary complex formation and dissociation. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[5]
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Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD, and stoichiometry 'n') of the PROTAC binding to VHL and the target protein, and the formation of the ternary complex.
Methodology:
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Sample Preparation:
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Dialyze the purified VCB complex and the target protein into the same buffer to minimize buffer mismatch effects.
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Dissolve the PROTAC in the final dialysis buffer.
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Accurately determine the concentrations of all components.
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ITC Experiment:
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Load the VCB complex into the sample cell of the calorimeter.
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Load the PROTAC into the injection syringe.
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Perform a series of small, timed injections of the PROTAC into the sample cell while monitoring the heat change.
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To study ternary complex formation, the sample cell would contain both the VCB complex and the target protein, while the syringe contains the PROTAC. Alternatively, the cell could contain the target protein and the syringe could contain the PROTAC pre-complexed with VHL.
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Data Analysis:
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Integrate the heat-change peaks for each injection.
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Plot the integrated heat per mole of injectant against the molar ratio of the reactants.
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Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
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In-Cell Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Methodology:
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Cell Culture and Treatment:
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Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blot:
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Normalize the protein amounts and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of remaining protein relative to the vehicle-treated control.
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Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
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Conclusion
VH032-C7-COOH is a powerful and versatile chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and proteasomal degradation. A thorough understanding of the biophysical and cellular parameters governing the formation and efficacy of the ternary complex is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs derived from VH032-C7-COOH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
